molecular formula C10H10O4 B079693 2-(Acetyloxy)-4-methylbenzoic acid CAS No. 14504-07-5

2-(Acetyloxy)-4-methylbenzoic acid

Cat. No. B079693
Key on ui cas rn: 14504-07-5
M. Wt: 194.18 g/mol
InChI Key: TYAIGNOSODVIHJ-UHFFFAOYSA-N
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Patent
US04091097

Procedure details

4-Methyl-2-acetoxy-benzoic acid (18 g.) was dissolved in thionyl chloride (200 ml.), and the solution was left to stand overnight at room temperature. Removal of excess thionyl chloride by suction gave a paste of crude 4-methyl-2-acetoxy-benzoyl chloride which was dissolved in acetone (200 ml.).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([O:11][C:12](=[O:14])[CH3:13])[CH:3]=1.S(Cl)([Cl:17])=O>>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:17])=[O:7])=[C:4]([O:11][C:12](=[O:14])[CH3:13])[CH:3]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CC1=CC(=C(C(=O)O)C=C1)OC(C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution was left
CUSTOM
Type
CUSTOM
Details
Removal of excess thionyl chloride by suction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC(=C(C(=O)Cl)C=C1)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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